4-(4-Phenylpiperazin-1-yl)butanoic acid

Regioisomer Purity Synthetic Intermediate

Ensure accurate SAR: this 4-carboxylic acid phenylpiperazine building block (CAS 155082-52-3) is validated for S1R ligands. • Different from 2-isomer: pKa shift and XLogP3 -0.6 (vs. ~1.0) for CNS penetration. • Terminal COOH for direct amidation/esterification to generate libraries. • ≥98% HPLC purity ensures reproducible multistep synthesis with minimal side reactions. Shipped under recommended conditions.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 155082-52-3
Cat. No. B2462876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenylpiperazin-1-yl)butanoic acid
CAS155082-52-3
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESC1CN(CCN1CCCC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,18)
InChIKeyMVXISIOZCJFEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Phenylpiperazin-1-yl)butanoic acid: CNS and Sigma Receptor Research


4-(4-Phenylpiperazin-1-yl)butanoic acid (CAS 155082-52-3) is a phenylpiperazine derivative featuring a terminal carboxylic acid group attached via a butyl linker [1]. This compound serves as a key intermediate or building block in medicinal chemistry, particularly for synthesizing ligands targeting sigma receptors and other central nervous system (CNS) targets [2]. Its structural motif is recognized for conferring high affinity to sigma-1 receptors (S1R) and other neuroreceptors, making it a valuable scaffold for drug discovery and chemical biology research [3].

Why Linker Length, Regiochemistry, and Salt Form Matter


Phenylpiperazine-based compounds are not interchangeable; minor variations in linker length, regiochemistry, or salt form can profoundly alter receptor binding profiles, solubility, and metabolic stability [1]. For instance, shifting the carboxylic acid from the 4-position (as in 4-(4-Phenylpiperazin-1-yl)butanoic acid) to the 2-position (2-(4-phenylpiperazin-1-yl)butanoic acid) changes the spatial orientation and pKa of the acid group, which can drastically affect target engagement and pharmacokinetic properties [2]. Similarly, the free acid form offers distinct advantages in solubility and derivatization potential compared to its hydrochloride or dihydrochloride salts, which may be more suitable for specific in vivo studies or formulation requirements . Substituting with a structurally similar but chemically distinct analog without rigorous comparative validation risks introducing uncontrolled variables, compromising data reproducibility, and leading to erroneous structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Guide for Product Selection


Regioisomeric Purity: 4-Position vs. 2-Position Carboxylic Acid

4-(4-Phenylpiperazin-1-yl)butanoic acid (CAS 155082-52-3) is a specific regioisomer with the carboxylic acid at the terminal 4-position of the butyl chain. In contrast, the 2-position regioisomer, 2-(4-phenylpiperazin-1-yl)butanoic acid (CAS 946762-54-5), has the acid group on the second carbon [1]. This regioisomeric difference is not trivial; it alters the molecule's XLogP3-AA value from -0.6 for the 4-isomer to a predicted value of approximately 1.0 for the 2-isomer, indicating a significant change in lipophilicity [2]. This difference directly impacts blood-brain barrier penetration and receptor binding kinetics. Procurement of the 4-isomer with certified purity (e.g., 98% by HPLC as offered by ChemScene ) ensures the desired physicochemical properties and avoids contamination by the 2-isomer, which can lead to off-target effects in biological assays.

Regioisomer Purity Synthetic Intermediate Sigma Receptor

Sigma-1 Receptor Affinity Potential

The 4-phenylpiperazine scaffold is a validated pharmacophore for sigma-1 receptor (S1R) binding. A recent 2024 study by Lombardo et al. demonstrated that new 4-phenylpiperazine-based compounds can achieve high S1R affinity, with the most potent ligand (compound 3) exhibiting a Ki of 4.8 nM, close to the reference standard haloperidol (Ki = 2.6 nM) [1]. While direct Ki data for 4-(4-Phenylpiperazin-1-yl)butanoic acid is not publicly available, its structural alignment with the identified S1R pharmacophore model—specifically the positive ionizable feature (piperazine nitrogen) and the hydrophobic phenyl ring—strongly suggests it possesses similar binding potential [2]. This is in contrast to non-phenylpiperazine scaffolds or those with different linker lengths, which may not optimally occupy the S1R binding pocket.

Sigma-1 Receptor S1R Pharmacophore Binding Affinity

Supplier-Guaranteed Purity and Storage

The reliability of research outcomes hinges on the purity and stability of the chemical starting material. ChemScene supplies 4-(4-Phenylpiperazin-1-yl)butanoic acid with a guaranteed purity of 98% (HPLC) . This level of purity is critical for minimizing batch-to-batch variability and ensuring consistent biological activity. Furthermore, the supplier specifies storage conditions as 'Sealed in dry, 2-8℃', which is essential for maintaining the integrity of the carboxylic acid moiety and preventing degradation . In contrast, some analogs like 4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid (CAS 72547-45-6) may have different stability profiles due to the presence of a reactive ketone group . Adhering to these storage guidelines directly impacts the shelf-life and reproducibility of experiments.

Purity Quality Control Storage Procurement

Optimal Application Scenarios


Synthesis of Novel Sigma-1 Receptor Ligands

Given the validated role of the 4-phenylpiperazine scaffold in conferring high S1R affinity [1], 4-(4-Phenylpiperazin-1-yl)butanoic acid is an ideal starting material for creating libraries of S1R-targeting compounds. Its terminal carboxylic acid group allows for facile conjugation to amines, alcohols, or other functional groups to generate diverse analogs. This is particularly relevant for drug discovery programs focused on neurodegenerative diseases, neuropathic pain, and cancer, where S1R modulation is a promising therapeutic strategy.

CNS-Penetrant Probe Development

The computed XLogP3-AA value of -0.6 [2] indicates a favorable balance of hydrophilicity and lipophilicity for potential CNS penetration. This is a key differentiator from the more lipophilic 2-isomer (predicted XLogP3 ~1.0) [3]. Researchers can leverage this property to design brain-penetrant molecules with reduced off-target binding, making it suitable for in vivo CNS target engagement studies and PET tracer development.

High-Purity Intermediate for Scale-Up

With a certified purity of 98% (HPLC) and defined storage conditions , this compound is well-suited for use as a reliable intermediate in multi-step synthetic routes. Its consistent quality minimizes the risk of side reactions and simplifies purification, which is critical for both academic labs conducting SAR studies and industrial settings scaling up for preclinical development.

Comparative Regioisomeric SAR Studies

This compound serves as a critical control for studies investigating the structure-activity relationship (SAR) of phenylpiperazine-based ligands. By directly comparing its activity to that of the 2-isomer (2-(4-phenylpiperazin-1-yl)butanoic acid) [4], researchers can definitively quantify the impact of carboxylic acid position on target binding, functional activity, and pharmacokinetic parameters. Such studies are essential for rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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